Lipophilicity Advantage: cLogP Comparison of N-Isopentyl vs. N-Methyl Tetrahydroquinolinylurea Analogs
The N-isopentyl substitution on the target compound increases calculated lipophilicity relative to the N-methyl analog (1-(4-methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, CAS 1171866-30-0) . The target compound has a computed XLogP3 of 3.5 [1], while the N-methyl analog—with an identical urea and aryl terminus but lacking the elongated branched alkyl chain—has a lower predicted logP due to reduced hydrocarbon content. This difference of approximately 0.7–1.0 logP units translates to roughly a 5- to 10-fold increase in predicted membrane partitioning, which can be critical for cell-based assays and in vivo target engagement.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 (computed by PubChem 2.2) [1] |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea, CAS 1171866-30-0. MW = 325.4 g/mol . XLogP3 estimated at ~2.6–2.8 based on molecular weight and structural deduction (exact value not computed in available sources). |
| Quantified Difference | ΔXLogP3 ≈ 0.7 to 0.9 log units (estimated) |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem). Experimental logP/logD values not available for either compound. |
Why This Matters
Higher lipophilicity (cLogP 3.5 vs. ~2.6–2.8 for the N-methyl analog) translates to improved passive membrane permeability, a critical factor for cell-based functional assays and in vivo bioavailability in animal models.
- [1] PubChem. (2025). Compound Summary for CID 30376929: 1-(1-Isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)urea. XLogP3-AA = 3.5. National Center for Biotechnology Information. View Source
